molecular formula C6H2BrClFNO2 B1439793 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene CAS No. 960000-93-5

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

Cat. No. B1439793
M. Wt: 254.44 g/mol
InChI Key: IBPDXAYILRNZRH-UHFFFAOYSA-N
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Description

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a compound with the molecular formula C6H2BrClFNO2 . It is a solid at room temperature .


Synthesis Analysis

The synthesis of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene can be achieved through a series of chemical reactions involving nitrobenzene . The process involves electrophilic substitution reactions .


Molecular Structure Analysis

The molecular structure of 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene consists of a benzene ring substituted with bromo, chloro, fluoro, and nitro groups . The exact mass of the molecule is 252.89400 .


Chemical Reactions Analysis

The compound undergoes various chemical reactions. For instance, it can undergo electrophilic substitution reactions . It can also undergo palladium-catalyzed Stille cross-coupling reaction .


Physical And Chemical Properties Analysis

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene is a solid at room temperature . It has a molecular weight of 254.44 .

Scientific Research Applications

Vibrational Spectroscopy

Vibrational spectroscopy studies, such as those by Reddy and Rao (1994), have focused on substituted benzenes to understand their in-plane and out-of-plane vibrations. This research aids in the unambiguous vibrational assignments of the fundamentals of molecules, revising several assignments suggested by earlier workers. It demonstrates the utility of such compounds in detailed vibrational analysis, which is crucial for the characterization of organic molecules (Reddy & Rao, 1994).

X-ray Crystallography

Mroz et al. (2020) highlighted the use of anisotropic displacement parameters in the study of isomorphous compounds, including those similar to 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene. Such research helps in understanding the crystal structures of halogenated nitrobenzenes, informing on the challenges and discrepancies between experimental and theoretical models, which is essential for materials science and engineering (Mroz et al., 2020).

Synthetic Chemistry

Suhr and Grube's work (1966) on nucleophilic aromatic substitutions with amines provides insights into the reactivity of halogenated nitrobenzenes with various amines. Their findings are significant for synthetic chemistry, especially in the development of novel organic compounds and intermediates for pharmaceuticals and agrochemicals (Suhr & Grube, 1966).

Electrochemical Studies

Horio et al. (1996) investigated the electrochemical fluorination of halobenzenes, demonstrating the complex mechanisms and side reactions involved in the electrochemical synthesis of fluorinated aromatic compounds. This research is pertinent to the development of more efficient and selective synthesis methods for fluorinated organic molecules, which are valuable in many industrial applications (Horio et al., 1996).

Safety And Hazards

The compound is considered hazardous. It is advised to avoid ingestion and inhalation, and to use personal protective equipment when handling it . It has been assigned the signal word ‘Warning’ and is associated with hazard statements H302, H315, H319, and H335 .

properties

IUPAC Name

1-bromo-4-chloro-5-fluoro-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrClFNO2/c7-3-1-5(9)4(8)2-6(3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IBPDXAYILRNZRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Cl)F)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrClFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80679531
Record name 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

254.44 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Bromo-4-chloro-5-fluoro-2-nitrobenzene

CAS RN

960000-93-5
Record name 1-Bromo-4-chloro-5-fluoro-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80679531
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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